molecular formula C23H18Cl2N4O2 B2443294 N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide CAS No. 1796888-30-6

N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide

Cat. No. B2443294
CAS RN: 1796888-30-6
M. Wt: 453.32
InChI Key: XKISVHWIFGAZCA-UHFFFAOYSA-N
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Description

N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide is a useful research compound. Its molecular formula is C23H18Cl2N4O2 and its molecular weight is 453.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis of various heterocyclic compounds, demonstrating the versatility of N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide derivatives in chemical reactions. For instance, the synthesis of new imidazo[4,5-d][1,3]diazepine derivatives from amino-imidazoles highlights the reactivity and potential of such compounds in forming structurally complex heterocycles, which are of interest for their various biological activities (Dias et al., 1996). Similarly, the use of tetraethylorthosilicate for synthesizing N-formamides under mild conditions demonstrates the compound's utility in facilitating reactions that form key chemical bonds, offering insights into green chemistry applications (Nishikawa et al., 2017).

Antitumor Activities

The compound's derivatives have been investigated for their antitumor properties, such as in the study of imidazotetrazines, which showed that certain derivatives exhibit broad-spectrum antitumor activity. These findings suggest a promising avenue for developing new cancer therapies based on modifying the core structure of this compound (Stevens et al., 1984).

Catalytic Applications

The compound's framework has been utilized in catalysis, as demonstrated by the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in accelerating the methylation of phenols, indoles, and benzimidazoles. This research indicates its potential role in enhancing reaction rates and improving yields in synthetic chemistry, paving the way for more efficient production of pharmaceuticals and chemicals (Shieh et al., 2001).

Vasopressin Receptor Antagonism

In pharmacology, derivatives of this compound have been explored for their interaction with vasopressin receptors, showing selective antagonism that could be beneficial for treating conditions related to inappropriate antidiuretic hormone secretion (Ohkawa et al., 1999).

Photosensitive Applications

The compound's derivatives have found applications in photosensitive materials, indicating their potential in the development of novel photolithographic processes. This application underscores the diverse functionalities that can be achieved through the manipulation of this compound's chemical structure (Xiao et al., 2006).

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4O2/c1-29-19-10-6-5-9-18(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-17-12-15(24)11-16(25)13-17/h2-13,21H,1H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKISVHWIFGAZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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